2,5-difluoro-N-(pentan-3-yl)aniline
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Overview
Description
2,5-Difluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H15F2N and a molecular weight of 199.24 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a pentan-3-yl group attached to the nitrogen atom. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(pentan-3-yl)aniline typically involves the reaction of 2,5-difluoroaniline with a suitable alkylating agent such as 3-pentanone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2,5-Difluoro-N-(pentan-3-yl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,4-Difluoroaniline: Similar structure but with fluorine atoms at different positions on the benzene ring.
2,6-Difluoroaniline: Another isomer with fluorine atoms at the 2 and 6 positions.
3,5-Difluoroaniline: Fluorine atoms at the 3 and 5 positions.
Uniqueness: 2,5-Difluoro-N-(pentan-3-yl)aniline is unique due to the specific positioning of the fluorine atoms and the pentan-3-yl group, which imparts distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15F2N |
---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
2,5-difluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H15F2N/c1-3-9(4-2)14-11-7-8(12)5-6-10(11)13/h5-7,9,14H,3-4H2,1-2H3 |
InChI Key |
UFVIFNWOQTXPIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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